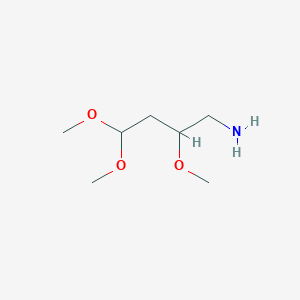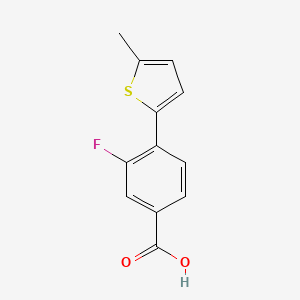
(E)-2-((羟基亚氨基)甲基)苯基硼酸
描述
(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C7H8BNO3 and a molecular weight of 164.95 g/mol This compound is known for its unique structure, which includes a boronic acid group and a hydroxyimino group attached to a phenyl ring
科学研究应用
(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound’s boronic acid group can interact with biological molecules, making it useful in the design of enzyme inhibitors and sensors.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
生化分析
Biochemical Properties
(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid plays a crucial role in biochemical reactions due to its ability to form reversible covalent bonds with biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which acts as a Lewis acid. One of the key interactions is with serine residues in the active sites of enzymes, forming a covalent bond that can inhibit enzyme activity . Additionally, (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid can interact with hydroxyl groups in sugars and amino acids, forming stable complexes that are useful in molecular recognition and sensing applications .
Cellular Effects
(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid has been shown to influence various cellular processes. It can affect cell signaling pathways by inhibiting specific enzymes, leading to alterations in gene expression and cellular metabolism . For example, this compound can inhibit proteasomes, which are responsible for degrading proteins, thereby affecting protein turnover and cell cycle regulation . Additionally, (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid can modulate cellular responses to oxidative stress by interacting with reactive oxygen species and antioxidant enzymes .
Molecular Mechanism
The molecular mechanism of (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid involves its ability to form covalent bonds with nucleophilic residues in biomolecules. This compound can inhibit enzymes by binding to their active sites, forming a stable boronate complex that prevents substrate access . Additionally, (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes . The reversible nature of its interactions allows for dynamic regulation of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions but can undergo hydrolysis and oxidation, leading to the formation of degradation products . Long-term studies have shown that (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression . These temporal effects are important for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid in animal models vary with different dosages. At low doses, this compound can selectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At high doses, (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid can exhibit toxic effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that can be excreted from the body . The interactions of (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid with metabolic enzymes can influence the overall metabolic profile of cells and tissues, affecting energy production and biosynthetic processes .
Transport and Distribution
The transport and distribution of (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization and accumulation of (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid can influence its activity and function, affecting cellular responses to the compound .
Subcellular Localization
(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid exhibits specific subcellular localization patterns, which are important for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid can localize to the endoplasmic reticulum, where it interacts with enzymes involved in protein folding and quality control . Additionally, this compound can be directed to the nucleus, where it modulates gene expression by interacting with transcription factors and chromatin .
准备方法
The synthesis of (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid typically involves the reaction of phenylboronic acid with hydroxylamine under specific conditions. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the final boronic acid derivative . Industrial production methods may involve optimizing reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity.
化学反应分析
(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or boronic acids.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and palladium catalysts for cross-coupling reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
作用机制
The mechanism of action of (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid and hydroxyimino groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, while the hydroxyimino group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and chemical reactions .
相似化合物的比较
(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid can be compared with other boronic acid derivatives, such as phenylboronic acid and (E)-(2-((hydroxyimino)methyl)phenyl)boronic esters. While phenylboronic acid lacks the hydroxyimino group, (E)-(2-((hydroxyimino)methyl)phenyl)boronic esters have a similar structure but differ in their ester functional group. The presence of the hydroxyimino group in (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid provides unique reactivity and interaction capabilities, making it distinct from its analogs .
属性
CAS 编号 |
859160-67-1 |
|---|---|
分子式 |
C7H8BNO3 |
分子量 |
164.96 g/mol |
IUPAC 名称 |
[2-[(Z)-hydroxyiminomethyl]phenyl]boronic acid |
InChI |
InChI=1S/C7H8BNO3/c10-8(11)7-4-2-1-3-6(7)5-9-12/h1-5,10-12H/b9-5- |
InChI 键 |
WXPCRKQPGFIHQC-UITAMQMPSA-N |
SMILES |
B(C1=CC=CC=C1C=NO)(O)O |
手性 SMILES |
B(C1=CC=CC=C1/C=N\O)(O)O |
规范 SMILES |
B(C1=CC=CC=C1C=NO)(O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole](/img/structure/B1398648.png)




![[(2-Aminopyridin-3-yl)methylideneamino]thiourea](/img/structure/B1398657.png)





![3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B1398668.png)

